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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activities of SR-717 free acid, a novel non-nucleotide STING (Stimulator of
Interferon Genes) agonist. SR-717 has emerged as a significant research tool and potential
therapeutic agent, particularly in the field of immuno-oncology.

Chemical Structure and Properties

SR-717 free acid is a small molecule that acts as a direct mimetic of the natural STING ligand,
cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] Its chemical
structure and fundamental properties are summarized below.

Table 1: Chemical Properties of SR-717 Free Acid
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Property Value
2-(6-(1H-imidazol-1-yl)pyridazine-3-
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carboxamido)-4,5-difluorobenzoic acid

Molecular Formula CisHoF2Ns03

Molecular Weight 345.27 g/mol

CAS Number 2375420-34-9

Appearance Solid
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Biological Activity and Mechanism of Action

SR-717 is a potent and selective agonist of the STING protein, a key mediator of innate
immunity.[1] Unlike the natural cyclic dinucleotide ligands of STING, SR-717 is a non-
nucleotide molecule, which may offer advantages in terms of stability and cell permeability.

Mechanism of STING Activation

SR-717 functions as a direct cGAMP mimetic, binding to the STING dimer and inducing a
"closed" conformation, which is the active state of the protein.[1] This conformational change
initiates a downstream signaling cascade that leads to the production of type | interferons
(IFNs) and other pro-inflammatory cytokines.

The activation of the STING pathway by SR-717 is independent of the enzyme cyclic GMP-
AMP synthase (cGAS), which is responsible for producing the endogenous STING ligand
cGAMP in response to cytosolic DNA.
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Caption: SR-717 mediated STING signaling pathway.

Antitumor Activity

The activation of the STING pathway by SR-717 has been shown to elicit potent antitumor
immune responses. This is achieved through several mechanisms:

e Activation of Immune Cells: SR-717 promotes the activation of CD8+ T cells, natural killer
(NK) cells, and dendritic cells (DCs).

» Antigen Cross-Priming: It facilitates the cross-priming of antigens, a crucial step for the
initiation of an effective antitumor T-cell response.

e Induction of PD-L1: SR-717 treatment leads to the upregulation of Programmed Death-
Ligand 1 (PD-L1) on tumor cells in a STING-dependent manner. This suggests potential
synergistic effects when combined with immune checkpoint inhibitors targeting the PD-1/PD-
L1 axis.

Anti-Radiation Activity

Recent studies have also highlighted the potential of SR-717 as a radioprotective agent. It has
been shown to protect against radiation-induced damage by promoting the regeneration of
intestinal stem cells.[2] This effect is mediated through the STING-IL-6 signaling pathway.[2]

Quantitative Data
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The biological activity of SR-717 has been quantified in various in vitro and in vivo models.

Table 2: In Vitro Efficacy of SR-717

Cell Line Assay Endpoint Value (uM)

Interferon-stimulated
ISG-THP1 (Wild-Type) gene (ISG) reporter ECso 2.1

assay

Interferon-stimulated
ISG-THP1 (cGAS KO) gene (ISG) reporter ECso 2.2

assay

Table 3: In Vivo Antitumor Efficacy of SR-717 in Mouse Models

. . Route of
Tumor Model Dosing Regimen o ] Outcome
Administration

10 mg/kg, every two Antitumor activity and
B16.F10 Melanoma Intravenous ]
days for three doses prolonged survival

) Inhibition of tumor
30 mg/kg, once daily _
B16.F10 Melanoma Intraperitoneal growth and prolonged
for 7 days )
survival

Note: Detailed pharmacokinetic and pharmacodynamic data for SR-717 free acid are not
extensively available in the public domain. The development of systemic STING agonists is an
active area of research, and such data for similar molecules are beginning to be published.

Experimental Protocols

The following sections outline general methodologies for key experiments involving SR-717.
Researchers should optimize these protocols for their specific experimental conditions.

In Vitro STING Activation Assay (THP-1 Reporter Cells)
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This protocol describes a common method to assess the STING agonist activity of SR-717
using THP-1 cells engineered with an interferon-stimulated gene (ISG) reporter system.

Start: Seed THP-1 ISG reporter cells

Prepare serial dilutions of SR-717

.
Treat cells with SR-717 dilutions
.
Gncubate for 18-24 hours)
.
(Measure reporter gene activit;)
(e.g., Luciferase, SEAP)
.
G\nalyze data and determine ECS(D

Click to download full resolution via product page

Caption: Workflow for in vitro STING activation assay.

e Cell Culture: Culture THP-1 ISG reporter cells in appropriate media and conditions.

¢ Seeding: Seed cells into a 96-well plate at a suitable density.
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Compound Preparation: Prepare a stock solution of SR-717 free acid in a suitable solvent
(e.g., DMSO) and perform serial dilutions to obtain the desired concentration range.

Treatment: Add the SR-717 dilutions to the cells. Include appropriate vehicle controls.
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO:z incubator.

Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase, SEAP) according
to the manufacturer's instructions.

Data Analysis: Plot the reporter activity against the log of the SR-717 concentration and
determine the ECso value using a suitable non-linear regression model.

In Vivo Antitumor Efficacy Study (Syngeneic Mouse
Model)

This protocol provides a general framework for evaluating the antitumor efficacy of SR-717 in a

syngeneic mouse tumor model, such as B16.F10 melanoma in C57BL/6 mice.

Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., B16.F10)
into the flank of the mice.

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

Randomization: Once tumors reach a palpable size, randomize the mice into treatment and
control groups.

Treatment Administration: Administer SR-717 or vehicle control according to the desired
dosing regimen and route of administration (e.g., intraperitoneal or intravenous).

Tumor Measurement: Continue to measure tumor volume at regular intervals throughout the
study.

Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size, or it can be continued to assess survival.
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» Data Analysis: Analyze tumor growth curves and survival data to determine the efficacy of
SR-717.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for SR-717 free acid is not
readily found in the scientific literature. The synthesis of similar imidazo[1,2-b]pyridazine
derivatives often involves multi-step reactions, including cross-coupling reactions.[3][4] The
synthesis of the core structure likely involves the condensation of a substituted
aminopyridazine with a suitable carbonyl compound, followed by functional group
manipulations to introduce the imidazolyl and difluorobenzamido moieties.

Conclusion

SR-717 free acid is a valuable tool for studying the STING signaling pathway and holds
promise as a therapeutic agent for cancer and potentially other indications. Its non-nucleotide
nature and potent, selective STING agonism make it an attractive candidate for further
preclinical and clinical development. This guide provides a foundational understanding of its
chemical and biological properties to aid researchers in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3039196#sr-717-free-acid-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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